molecular formula C11H15N3O6S2 B2461873 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine CAS No. 428837-53-0

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine

Cat. No.: B2461873
CAS No.: 428837-53-0
M. Wt: 349.38
InChI Key: ZVEOWUWTDJAKIN-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound with the molecular formula C11H15N3O6S2 and a molecular weight of 349.38 g/mol . This compound is characterized by the presence of both methylsulfonyl and nitrophenyl groups attached to a piperazine ring, making it a unique and versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl groups can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its isomers .

Properties

IUPAC Name

1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEOWUWTDJAKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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